Erythromycin A dihydrate

描述

属性

IUPAC Name |

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGZDMOVFRHVEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859206 | |

| Record name | 6-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

733.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114-07-8 | |

| Record name | erythromycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Genesis of a Landmark Antibiotic: An In-depth Technical Guide to the Discovery and Origin of Erythromycin A Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin, and key characteristics of Erythromycin A dihydrate, a cornerstone of macrolide antibiotics. It delves into the seminal research that led to its isolation, the biological source of this vital therapeutic agent, and its fundamental physicochemical properties. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a thorough resource for professionals in the field of drug discovery and development.

Discovery and Origin: A Serendipitous Finding from a Soil Sample

Erythromycin was first discovered in 1952 by a research team at Eli Lilly and Company, led by J. M. McGuire.[1][2][3] The discovery originated from a soil sample collected in the Philippine province of Iloilo by Filipino scientist Abelardo Aguilar, who then sent it to his employers at Eli Lilly.[1][2] From this soil sample, a strain of the actinomycete bacterium, initially identified as Streptomyces erythreus, was isolated.[2][4] This microorganism was later reclassified as Saccharopolyspora erythraea.[2][3] The metabolic products of this bacterium were found to exhibit potent antimicrobial activity, leading to the isolation and characterization of the antibiotic compound, which was named Erythromycin.[1][2] The commercial product was launched in 1952 under the brand name Ilosone.[1]

Erythromycin A is the most prevalent and biologically active component of the erythromycins produced by S. erythraea, which also include erythromycins B, C, and D.[3] The commercially available form of Erythromycin A is a dihydrate, which is known for its stability.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder.[5] It is known to be hygroscopic, meaning it can readily absorb moisture from the atmosphere.[5]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C37H71NO15 | [6] |

| Molecular Weight | 770.0 g/mol | [6] |

| Melting Point | 138-140 °C (hydrate) | |

| Appearance | White to light yellowish-white powder | [7] |

| Taste | Bitter | [7] |

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | Very slightly soluble (~2 mg/mL) | 25 | [8] |

| Ethanol (95%) | Freely soluble | Ambient | [7] |

| Methanol | Freely soluble | Ambient | [7] |

| Acetone | Freely soluble | Ambient | [7] |

| Diethyl ether | Soluble | Ambient | [7] |

| Chloroform | Soluble | Ambient | [9] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~15 mg/mL | Ambient | [10] |

| Dimethylformamide (DMF) | ~15 mg/mL | Ambient | [10] |

Spectroscopic Data of Erythromycin A

The structural elucidation of Erythromycin A was a significant achievement, relying on various spectroscopic techniques.

Table 3: Key FT-IR Spectral Data for Erythromycin A

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3475 | O-H stretching | [11] |

| ~2944 | C-H stretching | [11] |

| 1743-1697 | C=O stretching (ketone) | [12][13] |

| ~1369 | CH₂, CH₃ bending | [11] |

| ~1167, ~1040 | C-O-C stretching (ether) | [11] |

Table 4: Selected ¹H and ¹³C NMR Chemical Shifts for Erythromycin A in CDCl₃

| ¹H NMR | ¹³C NMR | ||

| Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |

| H-1'' | Typical chemical shifts for anomeric protons are observed | C-1 | Typical chemical shifts for carbonyl carbons are observed |

| H-1' | around 4-5 ppm | C-9 | around 220 ppm (ketone) |

| N(CH₃)₂ | around 2.3 ppm | C-1' | around 100 ppm (anomeric) |

| OCH₃ | around 3.3 ppm | C-1'' | around 100 ppm (anomeric) |

| Ethyl group | around 0.8-1.2 ppm | N(CH₃)₂ | around 40 ppm |

| Methyl groups | Various signals between 1.0-2.0 ppm | OCH₃ | around 50 ppm |

Note: The complete assignment of the ¹H and ¹³C NMR spectra of Erythromycin A is complex due to the large number of overlapping signals. The table provides representative chemical shift ranges for key functional groups. For a detailed analysis, refer to specialized literature.[14][15]

Experimental Protocols

Fermentation of Saccharopolyspora erythraea

This protocol outlines a typical laboratory-scale fermentation process for the production of erythromycin.

4.1.1 Media Preparation

-

Seed Medium: 0.5% glucose, 2.5% corn starch, 1% yeast extract, 1% whole-milk powder, 0.2% MgSO₄·7H₂O, pH 7.2.[16]

-

Fermentation Medium: 4% cornstarch, 3% soybean flour, 3% dextrin, 0.2% (NH₄)₂SO₄, 1% soybean oil, 6% CaCO₃, pH 7.2.[16]

4.1.2 Inoculation and Fermentation Conditions

-

Inoculate a sporulated culture of S. erythraea into the seed medium.[16]

-

Incubate at 28-34°C for 48-72 hours on a rotary shaker at 250 rpm.[16][17]

-

Transfer a portion of the seed culture to the fermentation medium.[16]

-

Incubate the fermentation culture at 28-34°C for 7 days on a rotary shaker at 250 rpm.[16][17]

Extraction and Purification of Erythromycin A

This protocol describes a common method for extracting and purifying erythromycin from the fermentation broth.

-

Adjust the pH of the fermentation broth to 10.[16]

-

Mix the broth with an equal volume of acetonitrile (B52724) and stir for 40 minutes.[16]

-

Add sodium chloride to the mixture and separate the acetonitrile phase by centrifugation.[16]

-

The crude extract can be further purified by techniques such as crystallization.

Biosynthesis of Erythromycin A

The biosynthesis of Erythromycin A in Saccharopolyspora erythraea is a complex process involving a modular polyketide synthase (PKS) and several post-PKS modification enzymes. The pathway begins with the formation of the macrolactone ring, 6-deoxyerythronolide B (6-dEB), which then undergoes a series of enzymatic modifications to yield the final product.

Caption: Biosynthesis pathway of Erythromycin A from precursor molecules.

Discovery and Isolation Workflow

The initial discovery of Erythromycin followed a systematic workflow common in natural product drug discovery.

Caption: Workflow for the discovery and isolation of Erythromycin A.

Conclusion

The discovery of Erythromycin A from a soil microorganism revolutionized the treatment of bacterial infections and laid the groundwork for the development of a vast class of macrolide antibiotics. This technical guide has provided a detailed overview of its origins, the scientific processes involved in its isolation and characterization, and its fundamental properties. The continued study of natural products like erythromycin remains a critical endeavor in the ongoing search for novel therapeutic agents.

References

- 1. newworldencyclopedia.org [newworldencyclopedia.org]

- 2. Erythromycin [bionity.com]

- 3. Erythromycin - Wikipedia [en.wikipedia.org]

- 4. Erythromycin - American Chemical Society [acs.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Erythromycin dihydrate | C37H71NO15 | CID 83991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantification of erythromycin in pharmaceutical formulation by transmission Fourier transform infrared spectroscopy - Arabian Journal of Chemistry [arabjchem.org]

- 13. arabjchem.org [arabjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. magritek.com [magritek.com]

- 16. Frontiers | Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics [frontiersin.org]

- 17. journals.asm.org [journals.asm.org]

The Advent of an Antibiotic: A Technical Chronicle of Erythromycin A's Isolation

A comprehensive guide tracing the journey of Erythromycin A from its initial discovery in Saccharopolyspora erythraea to modern industrial purification methodologies.

Discovered in 1952 by a team at Eli Lilly and Company led by J. M. McGuire, Erythromycin A marked a significant advancement in the fight against bacterial infections. Isolated from a soil sample from the Philippines containing the bacterium Saccharopolyspora erythraea (then classified as Streptomyces erythreus), this macrolide antibiotic offered a new weapon, particularly against Gram-positive pathogens. This guide provides a detailed technical overview of the original isolation process and contrasts it with contemporary industrial practices, offering insights for researchers, scientists, and drug development professionals.

From Soil to Solution: The Original Fermentation and Isolation

The pioneering work of McGuire and his colleagues laid the groundwork for all subsequent production of erythromycin. Their methods, detailed in their 1953 patent, involved a meticulous process of fermentation, extraction, and purification.

Experimental Protocol: The 1952 Isolation of Erythromycin

1. Inoculum Preparation and Fermentation:

A culture of Streptomyces erythreus NRRL 2338 was cultivated under aerobic conditions in a specialized culture medium. The goal was to achieve substantial antibiotic activity within the fermentation broth. The fermentation was carried out for a period of 2 to 5 days at a temperature between 25-37°C. During this time, the pH of the broth naturally increased from approximately 6.2 to 8.0. The process yielded a broth with an antibiotic activity equivalent to about 250 mcg of erythromycin per milliliter.

2. Initial Extraction and Separation:

The fermentation broth was first filtered to remove the mycelia. The pH of the filtered broth was then adjusted to a range of 9 to 10, with an optimal pH of around 9.5, using a sodium hydroxide (B78521) solution. This alkaline solution was then subjected to a liquid-liquid extraction process using a water-immiscible polar organic solvent. Amyl acetate (B1210297) was noted as a particularly effective solvent for this step.

3. Purification of Erythromycin Base:

The erythromycin base, now dissolved in the amyl acetate, was then extracted into an aqueous solution with a pH below 6.5, ideally around 5.0. This acidic aqueous extract was concentrated, and the pH was subsequently raised again to about 9.5. This pH shift caused the erythromycin base to precipitate out of the solution in a solid, often crystalline, form.

4. Final Purification and Crystallization:

The precipitated erythromycin base was further purified through recrystallization. A common solvent for this final step was aqueous acetone.

The Evolution of Erythromycin Production: Modern Industrial Processes

While the fundamental principles of fermentation and extraction remain, industrial-scale production of Erythromycin A has undergone significant optimization to improve yield, efficiency, and purity.

Contemporary Methodologies

Modern fermentation strategies often employ genetically modified strains of Saccharopolyspora erythraea and highly optimized nutrient-rich media. These media are designed to maximize the production of erythromycin, with yields now reaching into the grams per liter range.

Downstream processing has also seen significant advancements. While solvent extraction is still a key step, the choice of solvents has expanded, and the efficiency has been dramatically improved. Following extraction, purification is now predominantly achieved using chromatographic techniques, such as adsorption on macroporous resins and high-performance liquid chromatography (HPLC), which allow for the separation of Erythromycin A from closely related byproducts.

Quantitative Comparison: A Tale of Two Eras

The advancements in fermentation and purification technologies over the past seven decades have led to a dramatic increase in the efficiency of Erythromycin A production. The following tables summarize the key quantitative differences between the original isolation methods and modern industrial practices.

| Fermentation Parameters | Original Method (c. 1952) | Modern Industrial Methods |

| Microorganism | Streptomyces erythreus NRRL 2338 | Genetically optimized Saccharopolyspora erythraea strains |

| Fermentation Time | 2 - 5 days | 6 - 10 days |

| Typical Yield | ~250 µg/mL (0.25 g/L) | 500 mg/L to >10 g/L |

| Extraction & Purification Parameters | Original Method (c. 1952) | Modern Industrial Methods |

| Primary Extraction Solvent | Amyl acetate, Ethyl acetate | Butyl acetate, Acetonitrile |

| Purification Technique | pH-mediated precipitation, Recrystallization | Macroporous resin adsorption, HPLC |

| Reported Extraction Efficiency | Not explicitly stated | >98.5% |

Visualizing the Process: From Broth to Pure Compound

The following diagrams illustrate the logical workflow of both the historical and modern erythromycin isolation processes.

Conclusion

The journey of Erythromycin A from a soil microorganism to a widely used pharmaceutical is a testament to the advancements in microbiology, chemistry, and process engineering. The foundational work in the 1950s provided a robust, albeit lower-yielding, method for its isolation. Today, through decades of research and development, the industrial production of Erythromycin A is a highly optimized and efficient process, ensuring a stable supply of this critical antibiotic for global health. This evolution underscores the importance of continuous innovation in drug development and manufacturing.

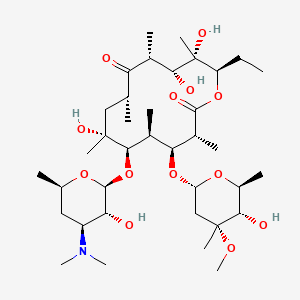

Erythromycin A dihydrate chemical structure and properties

An In-depth Technical Guide to Erythromycin A Dihydrate for Researchers and Drug Development Professionals

Introduction

Erythromycin A is a macrolide antibiotic produced by the actinomycete Saccharopolyspora erythraea (formerly Streptomyces erythreus). It is a widely used therapeutic agent effective against a broad spectrum of Gram-positive and some Gram-negative bacteria. The commercially available form is typically this compound, which exhibits specific physicochemical properties influencing its formulation and delivery. Beyond its well-established antibacterial activity, erythromycin also possesses significant anti-inflammatory and immunomodulatory effects, making it a subject of ongoing research for various therapeutic applications. This guide provides a detailed overview of the chemical structure, physicochemical properties, and mechanisms of action of this compound, along with standard experimental protocols for its characterization.

Chemical Structure and Properties

Erythromycin A is characterized by a 14-membered macrocyclic lactone ring to which two deoxysugars, L-cladinose and D-desosamine, are attached. The dihydrate form incorporates two molecules of water into its crystal structure.

Chemical Structure of Erythromycin A

-

IUPAC Name: (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;dihydrate[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the design of suitable dosage forms.

| Property | Value | References |

| Molecular Weight | 769.96 g/mol | [2][3] |

| Melting Point | 135-140°C (melts), resolidifies and melts again at 190-193°C | [4] |

| pKa | 8.8 - 8.9 | [4][5] |

| Water Solubility | Approx. 2 mg/mL | [4][6] |

| Log P (Octanol-Water) | 2.6 - 3.06 | [7] |

Solubility in Organic Solvents

This compound exhibits varying solubility in different organic solvents, which is a critical consideration for extraction, purification, and formulation processes. It is generally freely soluble in alcohols, acetone, and chloroform.[4]

| Solvent | Solubility Description | References |

| Methanol | Freely soluble | [8] |

| Ethanol | Freely soluble (approx. 30 mg/mL) | [8][9] |

| Acetone | Freely soluble | [8] |

| Chloroform | Freely soluble | [6] |

| Acetonitrile | Freely soluble | [4] |

| Ethyl Acetate | Freely soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Soluble (approx. 15 mg/ml) | [9] |

| Dimethylformamide (DMF) | Soluble (approx. 15 mg/ml) | [9] |

| Diethyl Ether | Moderately soluble | [4] |

Crystal Structure Data

The crystal structure of this compound has been determined by X-ray diffraction, revealing an orthorhombic crystal system.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [10] |

| Space Group | P 2₁ 2₁ 2₁ | [1] |

| Unit Cell Dimensions | a = 9.1829 Å, b = 9.6316 Å, c = 47.151 Å | [1] |

| Unit Cell Angles | α = 90°, β = 90°, γ = 90° | [1] |

Mechanisms of Action

Erythromycin A exhibits two primary mechanisms of action: a well-characterized antibacterial effect and a distinct anti-inflammatory effect.

Antibacterial Mechanism

Erythromycin's antibacterial action is bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria directly.[11] This is achieved by inhibiting protein synthesis. The drug binds to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA molecule, near the polypeptide exit tunnel.[11][12] This binding interferes with the translocation step of protein synthesis, preventing the movement of peptidyl-tRNA from the A-site to the P-site of the ribosome.[6] Consequently, the elongation of the polypeptide chain is halted, suppressing bacterial protein synthesis.[11][12]

Caption: Antibacterial mechanism of Erythromycin A.

Anti-inflammatory Signaling Pathway

Erythromycin exerts anti-inflammatory effects independent of its antibacterial properties. This is particularly relevant in chronic inflammatory airway diseases. The mechanism involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14] Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), typically trigger the degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB complex to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including Interleukin-8 (IL-8).[14][15] Studies have shown that erythromycin inhibits the activation of NF-κB.[12][15] It appears to act downstream of IκBα degradation, without preventing the dissociation of NF-κB from IκBα, but ultimately resulting in the suppression of pro-inflammatory cytokine production.[13][14][15]

Caption: Anti-inflammatory mechanism of Erythromycin via NF-κB pathway.

Experimental Protocols for Characterization

The following sections outline standard methodologies for the physicochemical characterization of this compound.

X-Ray Powder Diffraction (XRPD)

XRPD is used to identify the crystalline form of this compound and to confirm its phase purity.

-

Instrumentation: A powder diffractometer equipped with a Cu Kα radiation source is typically used.

-

Sample Preparation: A small amount of the this compound powder is gently pressed into a sample holder to create a flat, smooth surface.[16]

-

Data Collection: The sample is scanned over a 2θ range, typically from 10° to 70°.[17] The scan parameters (e.g., step size and scan speed) should be optimized to obtain a good signal-to-noise ratio.

-

Analysis: The resulting diffraction pattern, which plots intensity versus 2θ angle, is compared with reference patterns from databases (e.g., the Cambridge Structural Database) to confirm the identity and polymorph of the material.[18]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule and to confirm the identity of the compound.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The KBr pellet method is commonly employed. Approximately 1 mg of this compound is mixed with 99 mg of dry, spectroscopic grade potassium bromide (KBr).[19] The mixture is ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.[19]

-

Data Collection: The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.[19][20] A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

-

Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups, such as C=O (carbonyl), O-H (hydroxyl), and C-N (amine) groups. The carbonyl band, often observed between 1697-1743 cm⁻¹, is a key feature.[20][21]

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of this compound, such as melting point, dehydration, and decomposition.

-

Differential Scanning Calorimetry (DSC):

-

Instrumentation: A DSC instrument.

-

Procedure: A small, accurately weighed sample (typically 2-10 mg) is placed in an aluminum pan, which is then hermetically sealed.[22] An empty sealed pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events, such as melting and dehydration, and exothermic events, like decomposition, are identified by peaks in the thermogram.[23]

-

-

Thermogravimetric Analysis (TGA):

-

Instrumentation: A TGA instrument, which includes a precision balance and a furnace.[24]

-

Procedure: An accurately weighed sample (5-20 mg) is placed in a crucible within the TGA furnace.[25] The sample is heated at a controlled rate under a specific atmosphere (e.g., nitrogen).

-

Analysis: The TGA curve plots the percentage of weight loss against temperature. This allows for the quantification of water content (dehydration) and the determination of the decomposition temperature.[25]

-

Solubility Determination

The equilibrium solubility of this compound in various solvents can be determined using the synthetic or gravimetric method.

-

Instrumentation: A temperature-controlled shaker or water bath, analytical balance, and a method for concentration analysis (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure (Gravimetric Method):

-

An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

The vials are agitated in a constant temperature bath for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

The saturated solution is filtered to remove undissolved solid.

-

A known aliquot of the clear supernatant is transferred to a pre-weighed container.

-

The solvent is evaporated, and the container with the solid residue is weighed.

-

The mass of the dissolved solid is used to calculate the solubility in terms of mg/mL or mole fraction.

-

-

Analysis: Solubility is typically measured at different temperatures to construct a solubility curve.[13][26]

Conclusion

This compound remains a clinically important antibiotic with intriguing immunomodulatory properties. A thorough understanding of its chemical structure, physicochemical characteristics, and dual mechanisms of action is essential for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The experimental protocols outlined in this guide provide a foundation for the consistent and accurate characterization of this multifaceted molecule, facilitating further research into its therapeutic potential and the development of advanced drug delivery systems.

References

- 1. Erythromycin dihydrate | C37H71NO15 | CID 83991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. Erythromycin [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. Erythromycin - LKT Labs [lktlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Solid-state investigations of this compound: structure, NMR spectroscopy, and hygroscopicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular mechanisms of anti-inflammatory action of erythromycin in human bronchial epithelial cells: possible role in the signaling pathway that regulates nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mse.washington.edu [mse.washington.edu]

- 17. X-ray powder diffraction patterns for certain beta-lactam, tetracycline and macrolide antibiotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. arabjchem.org [arabjchem.org]

- 20. Quantification of erythromycin in pharmaceutical formulation by transmission Fourier transform infrared spectroscopy - Arabian Journal of Chemistry [arabjchem.org]

- 21. researchgate.net [researchgate.net]

- 22. engineering.purdue.edu [engineering.purdue.edu]

- 23. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. epfl.ch [epfl.ch]

- 26. Thermodynamic Behavior of Erythromycin Thiocyanate Dihydrate in Six Pure Solvents and Two Binary Solvents | MDPI [mdpi.com]

The Molecular Siege: An In-depth Technical Guide to the Mechanism of Action of Erythromycin A Dihydrate on Bacterial Ribosomes

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action of Erythromycin A dihydrate, a macrolide antibiotic, on bacterial ribosomes. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, quantitative inhibitory data, and detailed experimental methodologies critical for understanding and leveraging this well-established antibacterial agent.

Core Mechanism of Action: Stalling Protein Synthesis

Erythromycin A exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1] This is achieved through its specific binding to the 50S subunit of the bacterial ribosome.[2][3] The binding site is strategically located within the nascent peptide exit tunnel (NPET) on the 23S ribosomal RNA (rRNA).[3][4] By occupying this critical space, erythromycin physically obstructs the passage of the elongating polypeptide chain.[3][4]

The antibiotic allows for the initiation of translation and the formation of a short oligopeptide, typically 6-8 amino acids in length.[5] However, as the nascent peptide extends, it collides with the bound erythromycin molecule, leading to the inhibition of the translocation step of protein synthesis.[2][5][6] This steric hindrance prevents the ribosome from moving along the mRNA, causing a halt in protein elongation and the premature dissociation of peptidyl-tRNA from the ribosome.[7]

dot

Caption: Mechanism of Erythromycin A action on the bacterial ribosome.

Quantitative Data

The efficacy of Erythromycin A can be quantified through various parameters, including its binding affinity to the ribosome and its minimum inhibitory concentrations (MICs) against different bacterial species.

Binding Affinity and Kinetics

The interaction between erythromycin and the bacterial ribosome has been characterized by determining its dissociation constant (Kd) and kinetic parameters.

| Parameter | Organism | Value | Temperature | Reference |

| Dissociation Constant (Kd) | Escherichia coli | 1.0 x 10⁻⁸ M | 24°C | [8][9] |

| Escherichia coli | 1.4 x 10⁻⁸ M | 5°C | [8][9] | |

| Forward Reaction Rate (k_on) | Escherichia coli | 1.7 x 10⁷ L·mol⁻¹·min⁻¹ | Not Specified | [8][9] |

| Reverse Reaction Rate (k_off) | Escherichia coli | 0.15 min⁻¹ | Not Specified | [8][9] |

Minimum Inhibitory Concentrations (MICs)

MIC values for Erythromycin A vary depending on the bacterial species and the presence of resistance mechanisms.

| Organism | Strain Type | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | Quality Control (ATCC 29213) | 0.25 - 1 | [10] |

| Clinical Isolates | 0.25 to >2048 | [11] | |

| Erythromycin Intermediate (by Vitek-1) | ≥8 (by broth microdilution) | [12] | |

| Streptococcus pneumoniae | Quality Control (ATCC 49619) | 0.03 - 0.12 | [10] |

| Clinical Isolates | ≥1 to >256 | [5][13][14] | |

| Escherichia coli | Clinical Isolates | 16 to >1024 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Erythromycin A.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of Erythromycin A.

Materials:

-

This compound powder

-

Appropriate solvent (e.g., ethanol (B145695) or DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

For fastidious organisms (e.g., Streptococcus pneumoniae), CAMHB supplemented with 2.5-5% lysed horse blood

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

Procedure:

-

Preparation of Erythromycin Stock Solution: Prepare a concentrated stock solution of Erythromycin A in a suitable solvent. Further dilute the stock solution in CAMHB to twice the highest concentration to be tested.

-

Preparation of Microtiter Plates: Dispense 50 µL of CAMHB into each well of a 96-well plate. Add 50 µL of the 2x erythromycin solution to the first column of wells, resulting in the highest test concentration.

-

Serial Dilutions: Perform two-fold serial dilutions by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration range. Discard 50 µL from the last dilution column.

-

Inoculum Preparation: Suspend bacterial colonies from a fresh agar (B569324) plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For organisms like S. pneumoniae, incubate in a 5% CO₂ atmosphere.

-

Reading Results: The MIC is the lowest concentration of erythromycin that completely inhibits visible bacterial growth.[10]

dot

Caption: Workflow for MIC determination by broth microdilution.

In Vitro Translation Inhibition Assay

This assay measures the direct inhibitory effect of Erythromycin A on protein synthesis in a cell-free system.

Materials:

-

Cell-free translation system (e.g., PURExpress®)

-

mRNA template encoding a reporter protein (e.g., luciferase)

-

Amino acid mixture (with a labeled amino acid, e.g., ³⁵S-methionine, or for a non-radioactive endpoint)

-

Erythromycin A solutions at various concentrations

-

Detection instrument (e.g., scintillation counter or luminometer)

Procedure:

-

Reaction Setup: On ice, combine the components of the cell-free translation system according to the manufacturer's protocol.

-

Addition of Inhibitor: Add Erythromycin A at a range of final concentrations to different reaction tubes. Include a no-antibiotic control.

-

Initiation of Translation: Add the mRNA template and the amino acid mixture to initiate the translation reaction.

-

Incubation: Incubate the reactions at the recommended temperature (e.g., 37°C) for a specified time.

-

Detection of Protein Synthesis: Quantify the amount of newly synthesized protein. For radiolabeled proteins, this can be done by scintillation counting after precipitation. For luciferase, luminescence is measured after adding the substrate.

-

Data Analysis: Plot the amount of synthesized protein against the erythromycin concentration to determine the IC₅₀ value (the concentration that inhibits protein synthesis by 50%).[16]

Ribosome Binding Assay (Filter Binding)

This assay quantifies the direct binding of radiolabeled erythromycin to bacterial ribosomes.

Materials:

-

Purified 70S ribosomes or 50S ribosomal subunits

-

Radiolabeled Erythromycin A (e.g., [¹⁴C]-Erythromycin)

-

Binding buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

-

Nitrocellulose filters (0.45 µm pore size)

-

Vacuum filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Reaction Mixtures: Prepare reaction mixtures containing a fixed concentration of ribosomes and varying concentrations of radiolabeled erythromycin in binding buffer.

-

Incubation: Incubate the mixtures at a specific temperature (e.g., 24°C) to allow binding to reach equilibrium.

-

Filtration: Filter the reaction mixtures through nitrocellulose filters under a vacuum. Ribosomes and bound erythromycin will be retained on the filter.

-

Washing: Wash the filters with cold binding buffer to remove non-specifically bound erythromycin.

-

Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Analyze the data to determine binding parameters such as the dissociation constant (Kd).[17]

X-ray Crystallography of the Erythromycin-Ribosome Complex

This technique provides high-resolution structural information on the interaction between erythromycin and the ribosome.

Methodology Overview:

-

Ribosome Preparation: Purify 70S ribosomes from a suitable bacterial species (e.g., Thermus thermophilus).

-

Complex Formation: Form a complex of the ribosome with mRNA and tRNAs. Add Erythromycin A to this pre-formed complex.[2]

-

Crystallization: Crystallize the erythromycin-ribosome complex using vapor diffusion methods in a specific crystallization buffer.[2][18]

-

Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals and process it to determine the three-dimensional structure of the complex, revealing the precise binding site and interactions of erythromycin.[2]

Mechanisms of Resistance

Bacterial resistance to erythromycin primarily occurs through two mechanisms:

-

Target Site Modification: Methylation of the 23S rRNA at position A2058, mediated by erm (erythromycin resistance methylase) genes, prevents erythromycin from binding to its target. This often results in cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype).[16][19]

-

Active Efflux: Efflux pumps, encoded by genes such as mef (macrolide efflux), actively transport erythromycin out of the bacterial cell, reducing its intracellular concentration and preventing it from reaching the ribosomal target.[16][19]

dot

Caption: Major mechanisms of bacterial resistance to Erythromycin A.

Conclusion

This compound remains a crucial antibiotic due to its well-characterized mechanism of targeting the bacterial ribosome. A thorough understanding of its binding interactions, inhibitory properties, and the mechanisms by which bacteria develop resistance is essential for its effective clinical use and for the development of next-generation antibiotics that can circumvent these resistance strategies. The experimental protocols detailed in this guide provide a framework for the continued investigation of this important class of antibacterial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Erythromycin-Resistant Isolates of Staphylococcus aureus Recovered in the United States from 1958 through 1969 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial susceptibility of Streptococcus pneumoniae and genotypic characterization of erythromycin-resistant strains in porto alegre, Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. Binding of [14C]erythromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resistance Phenotypes and Genotypes of Erythromycin-Resistant Streptococcus pneumoniae Isolates in Beijing and Shenyang, China - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. stacks.cdc.gov [stacks.cdc.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Binding of Erythromycin A Dihydrate with the 50S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the macrolide antibiotic Erythromycin A and its target, the 50S ribosomal subunit in bacteria. This document details the binding kinetics, thermodynamics, and structural basis of this interaction, along with the experimental protocols used to elucidate these features.

Introduction: The Mechanism of Action

Erythromycin A is a bacteriostatic antibiotic that inhibits protein synthesis by binding to the large (50S) ribosomal subunit.[1] Its primary mechanism of action is the steric hindrance of the nascent polypeptide chain's progression through the ribosomal exit tunnel.[1] By binding at the entrance of this tunnel, erythromycin effectively stalls translation, leading to the cessation of bacterial growth.[1][2] This targeted action, specific to bacterial ribosomes, has made erythromycin a cornerstone in the treatment of various bacterial infections.[1]

The Binding Site: A Ribosomal RNA-Centric Interaction

The binding site for erythromycin is located within domain V of the 23S ribosomal RNA (rRNA) at the entrance to the nascent peptide exit tunnel.[1][2] This interaction is primarily with the rRNA, though ribosomal proteins L4 and L22 are in close proximity and can influence binding and confer resistance when mutated.[3][4] High-resolution structural studies have revealed that the desosamine (B1220255) sugar of erythromycin forms crucial hydrogen bonds with specific nucleotides, most notably A2058 and A2059 (E. coli numbering), which are key determinants of its binding affinity.[5]

Quantitative Binding Data

The affinity of erythromycin for the 50S ribosomal subunit has been quantified by various biophysical methods. The dissociation constant (Kd) is a key parameter representing the concentration of the drug required to occupy 50% of the ribosomal binding sites at equilibrium. Lower Kd values indicate higher binding affinity.

| Compound | Bacterial Species/System | Method | Dissociation Constant (Kd) | Reference |

| Erythromycin A | Escherichia coli (in a cell-free system) | Kinetic Analysis | 36 nM | [6] |

| Erythromycin A | Streptococcus pneumoniae | Equilibrium Binding | 4.9 ± 0.6 nM | [2] |

| BODIPY-Erythromycin | Escherichia coli | Fluorescence Polarization | Ligand concentration-dependent | [7] |

| Erythromycin A | E. coli ribosomes with 2057A mutation | Chemical Modification | ~20-fold reduction in affinity vs. wild-type | [5] |

| Erythromycin A | E. coli ribosomes with 2058U mutation | Chemical Modification | ~1000-fold reduction in affinity vs. wild-type | [5] |

| Erythromycin A | E. coli ribosomes with 2058G mutation | Chemical Modification | ~10000-fold reduction in affinity vs. wild-type | [5] |

Kinetic Parameters:

The interaction of erythromycin with the ribosome is a dynamic process involving association and dissociation.

| Parameter | Condition | Value | Reference |

| Dissociation Rate Constant (koff) | Initiation complex | 0.011 s-1 | [8] |

| Dissociation Rate Constant (koff) | With pentapeptide nascent chain | 0.068 s-1 | [8] |

Experimental Protocols

The study of erythromycin-ribosome interactions relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Fluorescence Polarization (FP) Assay

This homogeneous assay measures the binding of a fluorescently labeled erythromycin derivative to the ribosome in solution. The principle is based on the change in the rotational speed of the fluorescent molecule upon binding to the much larger ribosome, which results in a change in the polarization of the emitted light.

Protocol Outline:

-

Preparation of Reagents:

-

Prepare a binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20).

-

Prepare a stock solution of a fluorescently labeled erythromycin derivative (e.g., BODIPY-erythromycin) and determine its concentration accurately.

-

Isolate and purify 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600). Determine the ribosome concentration spectrophotometrically (A260).

-

-

Equilibrium Binding Experiment (to determine Kd of the fluorescent probe):

-

In a multi-well plate (e.g., 96-well black plate), add a fixed concentration of the fluorescent erythromycin derivative to serial dilutions of the 70S ribosomes.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

-

Measure the fluorescence polarization using a suitable plate reader.

-

Plot the change in polarization against the ribosome concentration and fit the data to a suitable binding equation (e.g., a quadratic equation) to determine the Kd.[7]

-

-

Competitive Displacement Assay (to determine Ki of unlabeled erythromycin):

-

Pre-incubate a fixed concentration of 70S ribosomes and the fluorescent erythromycin derivative.

-

Add serial dilutions of unlabeled erythromycin A dihydrate to the wells.

-

Incubate to allow the competition to reach equilibrium.

-

Measure the fluorescence polarization. The displacement of the fluorescent probe by the unlabeled compound will result in a decrease in polarization.

-

Plot the polarization values against the concentration of the unlabeled competitor and fit the data to a competitive binding model to calculate the inhibition constant (Ki).

-

X-ray Crystallography

This powerful technique provides atomic-level structural information of the erythromycin-ribosome complex.

Protocol Outline:

-

Ribosome Preparation and Crystallization:

-

Isolate and purify high-quality, homogeneous 50S ribosomal subunits or 70S ribosomes from a suitable bacterial species (often from thermophilic organisms like Thermus thermophilus for better crystal stability).[9]

-

Crystallize the ribosomes using vapor diffusion methods (hanging or sitting drop). This involves mixing the purified ribosomes with a precipitant solution and allowing water to slowly evaporate, leading to crystal formation. This is a highly empirical process requiring extensive screening of conditions.[10]

-

-

Soaking or Co-crystallization with Erythromycin:

-

Soaking: Transfer the grown ribosome crystals to a solution containing a high concentration of this compound for a defined period to allow the drug to diffuse into the crystal and bind to the ribosome.

-

Co-crystallization: Add this compound to the ribosome solution before setting up the crystallization drops.

-

-

Data Collection:

-

Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice crystal formation upon freezing.

-

Flash-cool the crystals in liquid nitrogen.

-

Mount the frozen crystal on a goniometer at a synchrotron X-ray source.

-

Expose the crystal to a high-intensity X-ray beam and collect diffraction data as the crystal is rotated.[10]

-

-

Structure Determination:

-

Process the diffraction data to obtain a set of structure factor amplitudes.

-

Solve the phase problem using techniques like molecular replacement, using a known ribosome structure as a search model.

-

Build an atomic model of the ribosome-erythromycin complex into the resulting electron density map and refine the model to obtain a high-resolution structure.[11]

-

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful alternative to X-ray crystallography for determining the structure of large and flexible complexes like the ribosome.

Protocol Outline:

-

Sample Preparation:

-

Prepare a solution of purified 70S ribosomes or 50S subunits complexed with this compound at an appropriate concentration.

-

Apply a small volume (a few microliters) of the sample to an EM grid.

-

Blot away excess liquid to create a thin film of the solution.

-

Plunge-freeze the grid into liquid ethane (B1197151) to rapidly vitrify the sample, preserving the native structure of the complexes.[12]

-

-

Data Collection:

-

Load the vitrified grid into a transmission electron microscope equipped with a cryo-stage to maintain the low temperature.

-

Collect a large number of images (micrographs) of the randomly oriented ribosome particles using a direct electron detector.[13]

-

-

Image Processing and 3D Reconstruction:

-

Use specialized software to select individual particle images from the micrographs.

-

Align and classify the 2D particle images.

-

Reconstruct a 3D electron density map from the 2D class averages.

-

-

Model Building and Refinement:

-

Fit an existing atomic model of the ribosome into the 3D map.

-

Build the structure of the bound erythromycin into the density.

-

Refine the atomic model to best fit the cryo-EM map.[14]

-

Visualizations

Mechanism of Action

Caption: Mechanism of erythromycin A action on the bacterial ribosome.

Experimental Workflow: Fluorescence Polarization Assay

References

- 1. letstalkacademy.com [letstalkacademy.com]

- 2. pnas.org [pnas.org]

- 3. Binding of erythromycin to the 50S ribosomal subunit is affected by alterations in the 30S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ribosome biochemistry in crystal structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. Ribosome structure determined to near-atomic resolution by cryo-EM - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]

- 14. The ribosome-structure and functional ligand-binding experiments using cryo-electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of Protein Synthesis by Erythromycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin A, a prototypical 14-membered macrolide antibiotic, exerts its bacteriostatic effect by potently and specifically inhibiting protein synthesis in susceptible bacteria. This technical guide provides a detailed examination of the molecular mechanisms underpinning this inhibition. Erythromycin A binds to the 50S subunit of the bacterial ribosome, obstructing the nascent peptide exit tunnel. This action primarily inhibits the translocation step of polypeptide elongation, leading to ribosome stalling and cessation of protein production. This document summarizes key quantitative data on its inhibitory activity, details common mechanisms of bacterial resistance, and provides standardized protocols for foundational experiments used to study its mode of action. The included diagrams and workflows are intended to serve as a practical resource for professionals in microbiological research and antibiotic development.

Core Mechanism of Action

Erythromycin's efficacy stems from its high affinity and specificity for the bacterial ribosome, while showing minimal interaction with eukaryotic ribosomes, ensuring selective toxicity.[1] The primary mechanism is the inhibition of the elongation phase of protein synthesis.[2]

Binding to the Bacterial 50S Ribosomal Subunit

Erythromycin binds to a single site on the large 50S ribosomal subunit.[3] This binding site is located within the nascent peptide exit tunnel (NPET), the channel through which the growing polypeptide chain emerges from the ribosome.[2][3] The interaction is primarily with specific nucleotides of the 23S ribosomal RNA (rRNA), a key component of the peptidyl transferase center (PTC).[2] Structural studies have revealed that ribosomal proteins, particularly L4 and L22, which line the tunnel wall, also contribute to the binding pocket, though the rRNA interactions are dominant.[4]

Inhibition of Translocation and Polypeptide Elongation

By binding within the NPET, erythromycin acts as a steric blockade.[2] As the nascent polypeptide chain grows, it is unable to pass the bound drug molecule. This physical obstruction prevents the crucial translocation step, where the ribosome is meant to move one codon down the mRNA.[2] The failure to translocate causes the ribosome to stall on the mRNA template. An alternative but related model suggests that macrolides, including erythromycin, stimulate the premature dissociation of peptidyl-tRNA from the ribosome during the translocation step.[5]

This inhibition is often context-dependent, meaning the stalling efficiency can be influenced by the specific amino acid sequence of the nascent peptide passing through the tunnel.[4][6] Certain peptide motifs can enhance stalling, while others may be able to bypass the bound antibiotic without causing dissociation.[6] Ultimately, the arrest of a significant population of ribosomes leads to a global shutdown of protein synthesis, resulting in a bacteriostatic effect where bacterial growth and replication are halted.

Quantitative Analysis of Inhibition

The inhibitory activity of Erythromycin A is quantified using several metrics, including the dissociation constant (Kd) for ribosome binding, the 50% inhibitory concentration (IC50) for in vitro translation, and the Minimum Inhibitory Concentration (MIC) required to prevent bacterial growth in culture. These values vary significantly depending on the bacterial species, resistance determinants, and the specific experimental conditions.

| Parameter | Organism | Value | Notes | Reference(s) |

| Dissociation Constant (Kd) | Escherichia coli | 1.0 x 10-8 M (10 nM) | Binding to 70S ribosomes at 24°C. | [7][8] |

| Dissociation Constant (Kd) | Streptococcus pneumoniae | 4.9 ± 0.6 nM | Equilibrium binding data. | [9] |

| IC50 (Protein Synthesis) | Haemophilus influenzae | 1.5 µg/mL | Inhibition of 35S-amino acid incorporation. | [10] |

| IC50 (Cell-free Translation) | Escherichia coli | 0.2 µM | Compared to Lankamycin (275 µM). | [11] |

| MIC | Haemophilus influenzae | ≤ 2.0 mg/L | For 85% of clinical isolates tested. | [1] |

| MIC | Staphylococcus aureus | ≥ 8 µg/mL | For strains classified as resistant. | [12] |

| MIC | Streptococcus pyogenes | 8.2 - 12.4 µg/mL | For two resistant clinical isolates. | [13] |

Mechanisms of Bacterial Resistance

The clinical utility of erythromycin is challenged by the emergence of resistant bacterial strains. Resistance is primarily mediated by two distinct mechanisms: modification of the ribosomal target site and active drug efflux.

Target Site Modification (MLSB Phenotype)

The most common mechanism involves the modification of the erythromycin binding site on the 23S rRNA. This is carried out by Erythromycin Ribosome Methylase (Erm) enzymes, encoded by erm genes (e.g., ermA, ermB, ermC). These enzymes dimethylate a specific adenine (B156593) residue (A2058 in E. coli) within the binding pocket. This modification reduces the binding affinity of macrolides, as well as lincosamides and streptogramin B antibiotics, leading to a cross-resistance phenotype known as MLSB. This resistance can be expressed constitutively (always on) or be inducible, where expression of the erm gene is triggered by the presence of a macrolide.

Active Efflux (M Phenotype)

A second common mechanism is the active transport of the antibiotic out of the bacterial cell. This is mediated by specific efflux pumps, which are membrane proteins encoded by mef (macrolide efflux) or msr (macrolide-streptogramin resistance) genes. This mechanism lowers the intracellular concentration of erythromycin to sub-inhibitory levels. The M phenotype typically confers resistance only to 14- and 15-membered macrolides and does not affect susceptibility to lincosamides or streptogramin B.

Key Experimental Protocols

Investigating the effects of erythromycin involves a range of biochemical and microbiological techniques. The following sections outline the methodologies for key experiments.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of erythromycin on the synthesis of a reporter protein in a cell-free system derived from bacteria (e.g., E. coli S30 extract).

Methodology:

-

Preparation of Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli) containing all necessary translational machinery (ribosomes, tRNAs, initiation, elongation, and termination factors).

-

Reaction Setup: In a microcentrifuge tube, combine the S30 extract, an amino acid mixture (including a radiolabeled amino acid like 35S-Methionine or a fluorescently-labeled lysine), an energy source (ATP, GTP), and an mRNA template encoding a reporter protein (e.g., Luciferase or GFP).

-

Inhibitor Addition: Add varying concentrations of Erythromycin A dihydrate (and a no-drug control) to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a set period (e.g., 60 minutes) to allow for protein synthesis.

-

Quantification of Protein Synthesis:

-

Radiolabel Method: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), capture the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

Fluorescence/Luminescence Method: Directly measure the fluorescence or luminescence generated by the reporter protein using a plate reader.

-

-

Data Analysis: Plot the measured signal (CPM, RFU, or RLU) against the erythromycin concentration. Determine the IC50 value, which is the concentration of erythromycin that inhibits protein synthesis by 50%.[11]

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful, high-throughput sequencing technique used to obtain a genome-wide snapshot of ribosome positions on mRNA. It can be used to identify the precise locations of erythromycin-induced ribosome stalling.[14][15]

Methodology:

-

Cell Culture and Treatment: Grow a bacterial culture to mid-log phase. Treat one aliquot with a sub-lethal concentration of erythromycin and leave another as an untreated control. Briefly continue incubation to allow ribosomes to stall.

-

Harvest and Lysis: Rapidly harvest cells (e.g., by flash-freezing in liquid nitrogen) to preserve ribosome positions. Lyse the cells under conditions that maintain ribosome-mRNA integrity.[14]

-

Nuclease Digestion: Treat the cell lysate with a nuclease (e.g., Micrococcal Nuclease) to digest all mRNA that is not protected within the ribosome. This results in monosomes, each containing a small fragment of mRNA (a "footprint").

-

Monosome Isolation: Isolate the monosomes from the digested lysate, typically using sucrose (B13894) density gradient centrifugation or size-exclusion chromatography.

-

Footprint RNA Extraction: Dissociate the ribosomes and extract the protected mRNA footprints (typically 20-30 nucleotides in length).

-

Library Preparation: Ligate sequencing adapters to the 3' and 5' ends of the RNA footprints. Perform reverse transcription to convert the RNA to cDNA, followed by PCR amplification to create a sequencing library.

-

High-Throughput Sequencing: Sequence the cDNA library using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to the reference genome or transcriptome. The density of reads at specific codons indicates the positions of ribosomes. Comparing the erythromycin-treated sample to the control will reveal specific codons or motifs where ribosomes have stalled.[15]

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM is the primary method used to determine the high-resolution three-dimensional structure of the erythromycin-ribosome complex, providing definitive insights into its binding mode and mechanism of action.

Methodology:

-

Complex Formation: Purified 70S ribosomes (or 50S subunits) are incubated with a saturating concentration of erythromycin to ensure binding. A functional complex can also be formed by including mRNA and tRNAs.

-

Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, called vitrification, freezes the sample in a glass-like, non-crystalline state, preserving the native structure of the complex.

-

Data Collection: The vitrified grid is loaded into a cryogenic transmission electron microscope. A large number of 2D projection images (micrographs) of the randomly oriented ribosome-erythromycin complexes are automatically collected.

-

Image Processing:

-

Particle Picking: Individual particle images are computationally selected from the micrographs.

-

2D Classification: Particles are grouped into classes based on their orientation to remove noise and non-ideal particles.

-

3D Reconstruction: The 2D class averages are used to generate an initial low-resolution 3D model, which is then refined to high resolution using an iterative process that determines the precise orientation of each particle.

-

-

Model Building and Analysis: An atomic model of the ribosome and the bound erythromycin molecule is built into the final high-resolution 3D density map. This allows for the precise identification of all molecular interactions between the drug and the ribosomal RNA and proteins.

Conclusion

Erythromycin A remains a cornerstone antibiotic due to its targeted inhibition of bacterial protein synthesis. Its mechanism, centered on binding to the 50S ribosomal subunit and obstructing the nascent peptide exit tunnel, is well-characterized. This guide provides a comprehensive overview of this mechanism, the quantitative parameters used to measure its efficacy, and the primary pathways through which bacteria develop resistance. The detailed experimental protocols and workflows serve as a foundational resource for researchers aiming to further investigate macrolide antibiotics, understand resistance patterns, or develop novel therapeutics that can overcome existing resistance mechanisms. A thorough understanding of these technical principles is essential for the continued advancement of antimicrobial drug discovery and development.

References

- 1. Activity of erythromycin against Haemophilus influenzae from respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Erythromycin leads to differential protein expression through differences in electrostatic and dispersion interactions with nascent proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding of [14C]erythromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Architects of a Wonder Drug: An In-depth Technical Guide to the Biosynthetic Pathway of Erythromycin A in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the intricate biosynthetic pathway of Erythromycin A, a clinically significant macrolide antibiotic produced by the actinomycete Saccharopolyspora erythraea. Unraveling the molecular machinery behind its synthesis offers profound insights for rational strain improvement and the generation of novel, potent antibiotic derivatives. This document details the genetic and enzymatic cascade, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of the core processes.

The Genetic Blueprint: The ery Gene Cluster

The biosynthesis of Erythromycin A is orchestrated by a large, contiguous cluster of genes, designated as the ery cluster, spanning approximately 65 kilobases on the Saccharopolyspora erythraea chromosome.[1] This cluster encodes all the necessary enzymatic machinery, from the synthesis of the polyketide core to the final tailoring reactions. The transcriptional organization of the ery gene cluster is complex, involving multiple polycistronic transcriptional units.[2]

Table 1: Key Genes in the Erythromycin A Biosynthetic Cluster

| Gene(s) | Encoded Protein(s) | Function |

| eryAI, eryAII, eryAIII | 6-Deoxyerythronolide B Synthase (DEBS) 1, 2, and 3 | Assembly of the 14-membered macrolide core, 6-deoxyerythronolide B (6-dEB) |

| eryBI-BVII | Various enzymes | Biosynthesis of the deoxysugar L-mycarose |

| eryCI-CVI | Various enzymes | Biosynthesis of the deoxysugar D-desosamine |

| eryF | Cytochrome P450 hydroxylase (EryF) | C-6 hydroxylation of 6-dEB to form erythronolide B (EB) |

| eryK | Cytochrome P450 hydroxylase (EryK) | C-12 hydroxylation of erythromycin D to form erythromycin C |

| eryG | S-adenosyl-L-methionine-dependent O-methyltransferase (EryG) | 3"-O-methylation of the mycarosyl moiety |

| ermE | rRNA methylase | Confers self-resistance to erythromycin |

The Assembly Line: 6-Deoxyerythronolide B (6-dEB) Synthesis

The carbon skeleton of Erythromycin A, the 14-membered macrolactone ring known as 6-deoxyerythronolide B (6-dEB), is synthesized by a colossal multifunctional enzyme complex called 6-deoxyerythronolide B synthase (DEBS).[3][4] DEBS is a Type I modular polyketide synthase (PKS), functioning as an enzymatic assembly line. It consists of three large homodimeric proteins: DEBS1, DEBS2, and DEBS3, each comprising two modules.[4][5]

Each module is responsible for one cycle of polyketide chain elongation and contains a specific set of catalytic domains. The minimal set of domains for a module includes a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), determine the reduction state of the β-keto group after each condensation step.[6][7]

The synthesis is initiated by a loading didomain on DEBS1, which primes the enzyme with a propionyl-CoA starter unit.[8] Subsequently, six molecules of (2S)-methylmalonyl-CoA serve as extender units, added sequentially by the six extender modules.[8] The AT domain of each module specifically selects the correct extender unit. The growing polyketide chain is passed from one module to the next, tethered to the ACP domains.[3] Finally, a thioesterase (TE) domain at the C-terminus of DEBS3 catalyzes the release and cyclization of the completed polyketide chain to form 6-dEB.[7][9]

Post-PKS Tailoring: The Path to Bioactivity

The initial macrolide, 6-dEB, is biologically inactive. A series of post-PKS modifications are required to convert it into the potent antibiotic, Erythromycin A.[1] These tailoring reactions are catalyzed by enzymes also encoded within the ery gene cluster.

The key post-PKS modification steps are:

-

C-6 Hydroxylation: The cytochrome P450 monooxygenase, EryF, hydroxylates 6-dEB at the C-6 position to yield erythronolide B (EB).[10]

-

Glycosylation I: The deoxysugar L-mycarose, synthesized by the eryB gene products, is attached to the C-3 hydroxyl group of EB. This reaction is catalyzed by a glycosyltransferase.[11][12] The product is 3-O-mycarosylerythronolide B.

-

Glycosylation II: The second deoxysugar, D-desosamine, synthesized by the eryC gene products, is glycosidically linked to the C-5 hydroxyl group.[11][12] This results in the formation of Erythromycin D.

-

C-12 Hydroxylation: The cytochrome P450 monooxygenase, EryK, hydroxylates Erythromycin D at the C-12 position to produce Erythromycin C.[10]

-

3"-O-Methylation: Finally, the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, EryG, methylates the hydroxyl group at the 3" position of the mycarose (B1676882) moiety of Erythromycin C to generate the final, most active product, Erythromycin A.[10]

Quantitative Insights into Erythromycin A Production

The efficiency of Erythromycin A biosynthesis is a critical parameter for industrial production. Various factors, including precursor supply, enzyme kinetics, and fermentation conditions, influence the final yield.

Table 2: Kinetic Parameters of DEBS and Production Titers

| Parameter | Value | Organism/Condition | Reference |

| DEBS 1+TE kcat | 3.4 min-1 | In vitro assay | [13] |

| DEBS (complete) kcat | 0.5 min-1 | In vitro assay | [13] |

| Apparent Km for (2S)-methylmalonyl-CoA | 24 µM | In vitro assay (DEBS 1+TE) | [13] |

| Erythromycin A Titer | ~1125 mg/L | S. erythraea E3-CymRP21-dcas9-sucC with refined fermentation | [14] |

| Erythromycin A Titer | 10 mg/L | Heterologous expression in E. coli | [15] |

| Maximum Theoretical Yield of 6-dEB | 11% | Metabolic flux analysis in E. coli | [5] |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies employed in the study of the Erythromycin A biosynthetic pathway.

Fermentation of Saccharopolyspora erythraea for Erythromycin Production

This protocol outlines a typical laboratory-scale fermentation process.

Materials:

-

Saccharopolyspora erythraea strain

-

Seed medium (e.g., 0.5% glucose, 2.5% corn starch, 1% yeast extract, 1% whole-milk powder, 0.2% MgSO₄·7H₂O, pH 7.2)

-

Fermentation medium (e.g., 4% cornstarch, 3% soybean flour, 3% dextrin, 0.2% (NH₄)₂SO₄, 1% soybean oil, 6% CaCO₃, pH 7.2)

-

250 mL baffled flasks

-

Shaking incubator

Procedure:

-

Inoculate 25 mL of seed medium in a 250 mL flask with a loopful of S. erythraea spores or a piece of agar (B569324) culture.

-

Incubate the seed culture at 28-34°C for 48-72 hours on a rotary shaker at 250 rpm.[1][2][11]

-

Inoculate 30 mL of fermentation medium in a 250 mL flask with 2 mL of the seed culture.[2]

-

Incubate the fermentation culture under the same conditions for 6-7 days.[2][11]

-

Monitor erythromycin production periodically by taking samples for HPLC analysis.

Analysis of Erythromycin and its Intermediates by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying erythromycin and its precursors.

Instrumentation and Conditions:

-

HPLC System: Standard HPLC with UV detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Acetonitrile:Methanol:0.2 M Ammonium Acetate (B1210297):Water (45:10:10:35, v/v/v/v), pH 7.0.[16]

-

Flow Rate: 1.0-1.5 mL/min.[16]

-

Detection Wavelength: 200-215 nm.[16]

Sample Preparation (from fermentation broth):

-

Centrifuge the fermentation broth to pellet the cells.

-

Adjust the pH of the supernatant to 9.5 with NaOH.

-

Extract the erythromycin from the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate or chloroform).

-

Evaporate the organic solvent to dryness.

-

Reconstitute the residue in the mobile phase for injection.

Gene Knockout in Saccharopolyspora erythraea using CRISPR-Cas9

This protocol provides a general framework for targeted gene deletion.

Materials:

-

S. erythraea strain

-

CRISPR-Cas9 delivery vector (e.g., a conjugative plasmid) containing Cas9 and the sgRNA expression cassette.

-

Donor DNA template with homology arms flanking the gene of interest.

-

E. coli conjugation donor strain (e.g., ET12567/pUZ8002).

Procedure:

-

Design sgRNAs: Design two sgRNAs targeting the upstream and downstream regions of the gene to be deleted.

-

Construct the CRISPR-Cas9 vector: Clone the designed sgRNAs into the delivery vector.

-

Construct the donor DNA: Amplify the upstream and downstream homology arms (each ~1.5-2 kb) of the target gene and ligate them together.

-

Conjugation: Introduce the CRISPR-Cas9 vector and the donor DNA into S. erythraea via intergeneric conjugation from E. coli.

-

Selection of Exconjugants: Select for S. erythraea exconjugants on appropriate antibiotic-containing media.

-

Screening for Deletions: Screen the exconjugants by PCR using primers flanking the target gene to identify colonies with the desired deletion.

-

Verification: Confirm the deletion by Sanger sequencing of the PCR product.

In Vitro DEBS Enzyme Assay

This assay measures the activity of the DEBS enzyme complex by monitoring the consumption of NADPH.

Materials:

-

Purified DEBS proteins (DEBS1, 2, and 3).

-

Propionyl-CoA.

-

(2S)-Methylmalonyl-CoA.

-

NADPH.

-

Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.2, 2.5 mM DTT, 1 mM EDTA).

-

UV-Vis spectrophotometer.

Procedure:

-

Combine purified DEBS proteins in the reaction buffer.

-

Add propionyl-CoA and (2S)-methylmalonyl-CoA.

-

Initiate the reaction by adding NADPH.

-

Monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADPH) over time.

-

Calculate the rate of NADPH consumption to determine the enzyme activity. The stoichiometry between NADPH consumption and product formation should be established for accurate quantification.[3]

Conclusion

The biosynthetic pathway of Erythromycin A in Saccharopolyspora erythraea is a paradigm of modular natural product synthesis. A deep understanding of the ery gene cluster, the intricate workings of the DEBS assembly line, and the crucial post-PKS tailoring reactions provides a powerful toolkit for researchers. The quantitative data and detailed experimental protocols presented in this guide serve as a valuable resource for efforts aimed at enhancing erythromycin production, as well as for the bioengineering of novel macrolide antibiotics with improved therapeutic properties. The continued exploration of this fascinating pathway holds immense promise for addressing the growing challenge of antibiotic resistance.

References